molecular formula C27H28FN7O2 B11186530 6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11186530
M. Wt: 501.6 g/mol
InChI Key: JXGWBYNGEXXVMA-UHFFFAOYSA-N
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Description

6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is known for its stability and versatility in chemical reactions, and is substituted with fluorophenyl and methoxyphenyl groups, enhancing its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and modulating various biological pathways. Molecular docking studies have shown that the binding site of this compound may differ from conventional inhibitors, providing a unique mode of action .

Properties

Molecular Formula

C27H28FN7O2

Molecular Weight

501.6 g/mol

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-2-N,4-N-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H28FN7O2/c1-36-23-9-5-3-7-21(23)29-25-31-26(30-22-8-4-6-10-24(22)37-2)33-27(32-25)35-17-15-34(16-18-35)20-13-11-19(28)12-14-20/h3-14H,15-18H2,1-2H3,(H2,29,30,31,32,33)

InChI Key

JXGWBYNGEXXVMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)NC5=CC=CC=C5OC

Origin of Product

United States

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